molecular formula C14H18Cl2N2O B13751230 aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone CAS No. 21447-86-9

aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone

Cat. No.: B13751230
CAS No.: 21447-86-9
M. Wt: 301.2 g/mol
InChI Key: VTYLNSUQSLUEGV-UHFFFAOYSA-N
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Description

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is a complex organic compound that features an aziridine ring, a bis(2-chloroethyl)amino group, and a methanone group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone typically involves the reaction of aziridine with a suitable precursor containing the bis(2-chloroethyl)amino and methylphenyl groups. One common method involves the reaction of ethylenimine with benzonitrile N-oxides . Another approach includes the use of silyldichloromethanes, aryl nitriles, and tert-butylsulfinylimines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the bis(2-chloroethyl)amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various aziridine derivatives, amines, and substituted phenyl compounds. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This results in cytotoxic effects, which are particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is unique due to its combination of an aziridine ring, bis(2-chloroethyl)amino group, and methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

21447-86-9

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone

InChI

InChI=1S/C14H18Cl2N2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16/h2-3,10H,4-9H2,1H3

InChI Key

VTYLNSUQSLUEGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl

Origin of Product

United States

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